molecular formula C16H22N2O2 B11852086 6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline CAS No. 921213-21-0

6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline

Cat. No.: B11852086
CAS No.: 921213-21-0
M. Wt: 274.36 g/mol
InChI Key: MZRCDDHRHQQTQD-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. The presence of methoxy groups and a pyrrolidinylmethyl substituent adds to its chemical diversity and potential reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is reacted with pyrrolidine in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline derivatives, reduced isoquinoline derivatives, and various substituted isoquinoline compounds .

Scientific Research Applications

6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is unique due to the presence of the pyrrolidinylmethyl substituent, which imparts distinct chemical and biological properties.

Biological Activity

6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the isoquinoline class of alkaloids, characterized by its unique structure that includes two methoxy groups and a pyrrolidine moiety. Its molecular formula is C15H19N1O2C_{15}H_{19}N_{1}O_{2}, with a molecular weight of approximately 245.32 g/mol.

Antimicrobial Properties

Research indicates that derivatives of isoquinolines exhibit notable antimicrobial activity. For instance, studies have shown that compounds similar to 6,7-dimethoxyisoquinoline can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Compound Microbial Strain Inhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic proteins.

Case Study:
A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 25 µM after 48 hours of exposure. The compound was shown to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins.

Neurological Effects

Recent research has highlighted the compound's potential in neurological applications. It has been shown to modulate neurotransmitter systems, particularly affecting acetylcholine and serotonin pathways.

Mechanism of Action:
The compound enhances calcium influx through voltage-gated L-type calcium channels, which may influence muscle contractility and neuronal excitability. In one study, it was observed that treatment with the compound resulted in a significant reduction in spontaneous contractile activity in isolated smooth muscle tissues.

Concentration (µM) Contractile Activity (% Reduction)
2520
5031.6
10045

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption with a half-life conducive for therapeutic use. Further investigations are required to fully elucidate its metabolic pathways and excretion routes.

Safety and Toxicity

Toxicological assessments indicate that while the compound exhibits promising biological activity, it is essential to evaluate its safety profile. Preliminary toxicity studies have shown that at therapeutic doses, adverse effects are minimal; however, further long-term studies are warranted.

Properties

CAS No.

921213-21-0

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

6,7-dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline

InChI

InChI=1S/C16H22N2O2/c1-19-15-9-12-5-6-17-14(11-18-7-3-4-8-18)13(12)10-16(15)20-2/h9-10H,3-8,11H2,1-2H3

InChI Key

MZRCDDHRHQQTQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CN3CCCC3)OC

Origin of Product

United States

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